

Structural Biology and Binding Pocket of Allosteric IDH1 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	IDH1 Inhibitor 9	
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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant focus in cancer research, particularly in gliomas and acute myeloid leukemia.[1] The most prevalent mutation, R132H, confers a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] D-2HG accumulation leads to epigenetic dysregulation and promotes tumorigenesis, making mutant IDH1 (mIDH1) an attractive therapeutic target.[1][3]

This technical guide provides an in-depth overview of the structural biology of mIDH1 and the binding pocket of its allosteric inhibitors. While specific data for a compound designated "IDH1 Inhibitor 9" is not publicly available, this document synthesizes information from well-characterized mIDH1 inhibitors to serve as a comprehensive resource. The principles and methodologies described herein are standard for the characterization of such inhibitors.

Structural Biology of Mutant IDH1

Wild-type IDH1 functions as a homodimer, with each monomer comprising three domains.[4] The enzyme catalyzes the oxidative decarboxylation of isocitrate to α -KG.[1] The R132H mutation occurs at the active site but does not directly participate in catalysis. Instead, it alters the enzyme's affinity for its substrate and enables the neomorphic reduction of α -KG to D-2HG. [2][3]



Most potent and selective inhibitors of mIDH1 do not bind to the active site but rather to an allosteric pocket located at the dimer interface. [5][6][7][8] This allosteric binding stabilizes the enzyme in an open, inactive conformation, preventing the binding of α -KG and the catalytically essential Mg2+ ion. [3][8][9]

Allosteric Binding Pocket and Inhibitor Interactions

Crystallographic studies of various inhibitors in complex with mIDH1 have revealed a well-defined allosteric binding pocket at the interface of the two homodimer subunits.[3][5][6][7] This pocket is largely hydrophobic and is comprised of residues from both monomers.

Key interactions that contribute to inhibitor binding include:

- Hydrophobic Interactions: The inhibitors typically have a core structure that makes extensive hydrophobic contacts with residues such as Ala111, Leu120, Ile128, and Tyr285.[10][11]
- Hydrogen Bonds: Hydrogen bonds are often formed between the inhibitor and backbone or side-chain atoms of residues like Arg119.[11]
- Electrostatic Interactions: Electrostatic interactions with charged residues in or near the pocket can also contribute to binding affinity.[2][3]

The binding of an allosteric inhibitor induces a conformational change that disrupts the catalytically competent state of the enzyme.[9] This allosteric mechanism is the basis for the high selectivity of these inhibitors for the mutant over the wild-type enzyme.[3]

Quantitative Data of Representative mIDH1 Inhibitors

The potency of mIDH1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, and their binding affinity (Ki). Below is a summary of data for several representative inhibitors.



Inhibitor	Target	Assay Type	IC50 / Ki	Selectivity (fold) vs. WT IDH1	Reference
1- hydroxypyridi n-2-one compounds	IDH1 R132H/R132 C	Enzymatic (Ki)	As low as 120 nM	>60	[2][3]
ML309	IDH1 R132H	Enzymatic (IC50)	29 μΜ	-	[1]
ML309	Glioblastoma cells	2-HG Production (EC50)	250 nM	-	[1]
AGI-5198	IDH1 R132H	-	70 nM	-	[9]
AGI-5198	IDH1 R132C	-	160 nM	-	[9]
Ivosidenib (AG-120)	IDH1 R132H	Enzymatic (IC50)	4.9 nM	-	[7]
AG-881	IDH1 R132C/L/H/S	-	0.04–22 nM	-	[4][9]
T001-0657	HT1080 cells (R132C)	Cell Proliferation (IC50)	1.311 μΜ	-	[11]

Experimental Protocols

The characterization of mIDH1 inhibitors involves a suite of biochemical and biophysical assays.

Recombinant Protein Expression and Purification

- Expression System: Human IDH1 (R132H mutant) is commonly expressed in E. coli.[1]
- Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[1]



 Storage: Purified protein is stored at -80°C in a buffer containing Tris, NaCl, glycerol, and a reducing agent like DTT.[1]

X-ray Crystallography

- Crystallization: Purified mIDH1 protein is incubated with the inhibitor and the cofactor NADPH.[1][8] Crystals are grown using vapor diffusion methods (hanging or sitting drop) with a precipitant solution, such as PEG 5000 MME.[1][8]
- Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.[1]
- Structure Determination: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then built into the electron density map, and the structure is refined.[1]

Enzyme Activity and Inhibition Assays

- Principle: The neomorphic activity of mIDH1 is monitored by measuring the consumption of NADPH, which can be detected by a decrease in fluorescence or absorbance at 340 nm.[6]
 [12]
- Procedure:
 - Pre-incubate the inhibitor with the homodimeric mIDH1 enzyme and NADPH.[1]
 - Initiate the reaction by adding α-KG.[1]
 - After a set incubation time, terminate the reaction.
 - Measure the change in NADPH concentration to determine enzyme activity.
 - IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cellular Assays for 2-HG Production

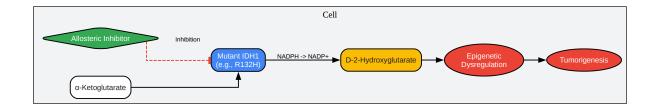
Principle: These assays measure the ability of an inhibitor to reduce the production of D-2HG
in cells harboring an IDH1 mutation.[1]



• Procedure:

- Culture cells (e.g., HT1080 fibrosarcoma cells which have the R132C mutation) in the presence of varying concentrations of the inhibitor.[3]
- After incubation, lyse the cells and extract metabolites.
- Quantify intracellular D-2HG levels using LC-MS/MS.[1]
- Determine the EC50 for D-2HG production.

Visualizations Signaling Pathway of Mutant IDH1 and its Inhibition

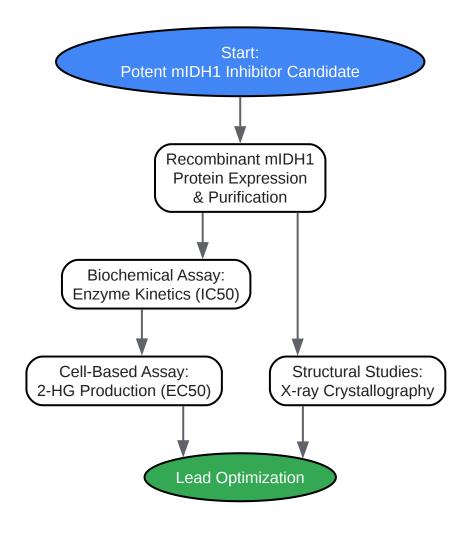


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Caption: Signaling pathway of mutant IDH1 leading to tumorigenesis and its allosteric inhibition.

Experimental Workflow for mIDH1 Inhibitor Characterization

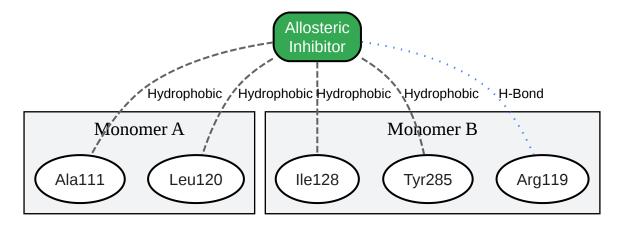




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Caption: A general experimental workflow for the characterization of a mutant IDH1 inhibitor.

Allosteric Binding Pocket of a Representative mIDH1 Inhibitor





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Caption: Schematic of key interactions within the allosteric binding pocket of mutant IDH1.

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